molecular formula C12H10F2N4OS B6567819 3,4-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946300-31-8

3,4-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6567819
CAS No.: 946300-31-8
M. Wt: 296.30 g/mol
InChI Key: RQLHNBAKNSETEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a triazolothiazine core fused with a benzamide moiety substituted with fluorine atoms at the 3- and 4-positions. The triazolothiazine scaffold is known for its bioisosteric properties, enabling interactions with diverse biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4OS/c13-8-3-2-7(6-9(8)14)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHNBAKNSETEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel–Crafts Acylation

1,2-Difluorobenzene undergoes Friedel–Crafts acylation with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–40°C to yield 3,4-difluoro-(α,α,α-trichloroacetyl)benzene . Halogenated solvents like dichloromethane enhance reaction efficiency, with AlCl₃ serving as both catalyst and scavenger for HCl byproducts. Post-reaction, the intermediate is isolated via extraction and concentrated under reduced pressure.

Amidation with Ammonia

The trichloroacetyl intermediate reacts with aqueous or gaseous ammonia at −10–60°C to form 3,4-difluorobenzamide . This step replaces the trichloroacetyl group with an amide, requiring careful pH control to avoid hydrolysis. The product is purified via recrystallization from ethanol/water mixtures, achieving yields of 85–92%.

Construction of the Triazolo[3,4-b][1, Thiazine Ring

The triazolo-thiazine core is synthesized via cyclocondensation and annulation reactions:

Thiosemicarbazide Cyclization

Thiosemicarbazide derivatives react with α-haloketones or α-haloesters in refluxing ethanol to form 5,6,7H-triazolo[3,4-b]thiazine . For example, 3-amino-1,2,4-triazole reacts with chloroacetyl chloride in the presence of K₂CO₃ to generate the thiazine ring. Cyclization temperatures range from 80–120°C, with yields of 70–80%.

Functionalization at Position 3

The triazolo-thiazine amine is generated by treating the thiazine intermediate with aqueous ammonia or ammonium hydroxide under reflux. This step introduces the primary amine group at position 3, critical for subsequent amide coupling.

Amide Bond Formation: Coupling 3,4-Difluorobenzoyl Chloride with Triazolo-Thiazine Amine

The final step involves coupling the 3,4-difluorobenzoyl chloride with the triazolo-thiazine amine:

Activation of 3,4-Difluorobenzoic Acid

3,4-Difluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–25°C. The reaction is monitored by TLC until completion, and excess reagents are removed under vacuum.

Nucleophilic Acyl Substitution

The acid chloride reacts with the triazolo-thiazine amine in a 1:1 molar ratio in dry THF or DCM. Triethylamine (TEA) is added to scavenge HCl, and the mixture is stirred at 25–40°C for 12–24 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) to yield the final compound in 65–75% purity.

Optimization and Challenges

Solvent and Catalyst Selection

  • Friedel–Crafts Acylation : Dichloromethane outperforms chloroform due to higher polarity, reducing side reactions.

  • Amidation : Aqueous ammonia at 25°C minimizes hydrolysis compared to gaseous NH₃.

  • Coupling : DMAP (4-dimethylaminopyridine) accelerates amide bond formation but is omitted due to potential side reactions with the triazolo-thiazine ring.

Yield Improvement Strategies

  • Microwave Assistance : Cyclization steps achieve 15% higher yields under microwave irradiation (100°C, 30 min).

  • Low-Temperature Coupling : Conducting the amidation at 0–5°C reduces racemization and improves crystallinity.

Analytical Characterization

Key spectroscopic data for intermediates and the final product:

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
3,4-Difluorobenzamide3350 (N–H), 1660 (C=O)7.45–7.60 (m, 2H, Ar–H), 5.20 (s, 2H, NH₂)157.1 [M+H]⁺
Triazolo-Thiazine Amine3450 (N–H), 1600 (C=N)3.20–3.50 (m, 4H, CH₂), 4.75 (s, 1H, NH)168.2 [M+H]⁺
Final Product3300 (N–H), 1650 (C=O)7.55–7.70 (m, 2H, Ar–H), 4.10–4.30 (m, 4H, CH₂), 8.90 (s, 1H, NH)339.2 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can replace certain atoms or groups with others, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

The compound 3,4-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a novel chemical structure that has garnered attention in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry and material science, supported by relevant data tables and case studies.

Structure and Composition

  • Chemical Formula : C₁₃H₁₄F₂N₄S
  • Molecular Weight : 264.27 g/mol
  • CAS Number : 941166-01-4

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilityVaries with solvent
StabilityStable under standard conditions

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a new antibiotic agent.

Anticancer Properties

Recent investigations into the anticancer effects of this compound have shown promising results. In vitro studies revealed that it can inhibit the proliferation of cancer cells in specific types of tumors. The mechanism appears to involve the induction of apoptosis in malignant cells.

Case Study: Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazole derivatives. The findings indicated that modifications on the benzamide moiety could enhance cytotoxicity against breast cancer cell lines. The compound's ability to target specific molecular pathways involved in cancer progression was highlighted.

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation.

Case Study: Polymer Blends

An investigation into polymer blends containing difluoro benzamide derivatives revealed enhanced tensile strength and elongation at break compared to conventional polymers. This property makes it suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Fluorine Substitution

Fluorine positioning on the benzamide ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features
3,4-Difluoro-N-triazolothiazinyl-benzamide 3,4-difluoro C₁₂H₁₀F₂N₄OS 296.30* Enhanced metabolic stability; electron-withdrawing effects
2,6-Difluoro-N-triazolothiazolyl-benzamide 2,6-difluoro C₁₁H₈F₂N₄OS 282.27 Thiazole core (vs. thiazin); reduced steric bulk
4-Fluoro-N-triazolothiazinyl-benzamide 4-fluoro C₁₂H₁₁FN₄OS 278.31 Mono-fluoro substitution; lower molecular weight
4-Methoxy-N-triazolothiazinyl-benzamide (BK48052) 4-methoxy C₁₃H₁₄N₄O₂S 290.34 Electron-donating methoxy group; higher lipophilicity

*Calculated based on analogous structures in and .

Key Observations :

  • Methoxy substituents (e.g., BK48052) increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to fluorinated derivatives .
Core Heterocycle Variations

The triazolothiazine core distinguishes the target compound from analogs with triazolothiadiazole or pyridazine cores:

Compound Core Example Compound Biological Activity Reference
Triazolothiazine Target compound PDE4 inhibition (hypothesized)
Triazolothiadiazole 6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl) Antimicrobial activity
Triazolopyridazine (R)-3-(2,5-Dimethoxyphenyl)-6-substituted Potent PDE4A/B/C/D inhibition

Key Observations :

  • Triazolopyridazines (e.g., compound 18 in ) demonstrate high PDE4 isoform selectivity, suggesting core modifications can fine-tune target specificity.

PDE4 Inhibition :

  • The target compound’s 3,4-difluoro substitution may mimic the electron-withdrawing effects of dimethoxy groups in PDE4 inhibitors like compound 10 (), which showed IC₅₀ values <10 nM for PDE4A .

Antimicrobial and Antiviral Activity :

  • Triazolothiadiazoles with halogenated aryl groups (e.g., 3-bromophenyl in ) show moderate antimicrobial activity, while fluorinated derivatives like the target compound may offer improved pharmacokinetics .
  • Triazolothiazepines () exhibit antiviral activity against HSV-1, suggesting fluorinated benzamide derivatives could be explored for similar applications.

Biological Activity

3,4-Difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS Number: 946300-31-8) is a novel compound with potential therapeutic applications. Its unique structure, characterized by the presence of a triazole-thiazine moiety, suggests a promising profile for various biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₁₂H₁₀F₂N₄OS
  • Molecular Weight : 296.30 g/mol
  • Structural Characteristics : The compound features a benzamide group linked to a triazole-thiazine derivative, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • A study reported that derivatives of triazolo-thiazines demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The IC₅₀ values for some derivatives were as low as 0.39 μM, indicating potent activity .
  • The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .

Antimicrobial Activity

Compounds within the triazole-thiazine family have also been evaluated for their antimicrobial properties:

  • A compound structurally related to this compound showed significant antibacterial activity against a range of pathogenic bacteria. This was assessed using standard antimicrobial susceptibility tests .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • It has been noted that related compounds can act as inhibitors of α-glucosidase and other enzymes involved in carbohydrate metabolism. This property could be beneficial in managing conditions like diabetes by regulating blood sugar levels .

Case Study 1: Cytotoxicity Evaluation

In a controlled study examining the cytotoxic effects of various triazole derivatives on MCF-7 cells:

  • Objective : To evaluate the cytotoxicity and mechanism of action.
  • Methodology : Cell viability assays were conducted using MTT assays to determine IC₅₀ values.
  • Results : Compounds showed varying degrees of cytotoxicity with some derivatives exhibiting IC₅₀ values below 1 μM. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazole-thiazine derivatives included:

  • Objective : To assess the antibacterial activity against common pathogens.
  • Methodology : Disc diffusion and broth microdilution methods were employed.
  • Results : The derivatives displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Data Summary

Biological Activity IC₅₀ (μM) Target Cells/Pathogens Reference
Anticancer< 1MCF-7 (breast cancer)
AntimicrobialN/AStaphylococcus aureus
α-Glucosidase InhibitionN/AEnzymatic assays

Q & A

Q. What are the optimal synthetic routes for 3,4-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide?

The synthesis typically involves multi-step reactions starting with heterocyclic core formation. For example, triazolo[3,4-b][1,3]thiazine derivatives are synthesized via cyclocondensation of 1,2,4-triazole-3-thiols with α-haloketones or α-bromoacetophenones under reflux in ethanol. Subsequent coupling with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., NaH or K₂CO₃) yields the final compound. Key intermediates are characterized by ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm purity and structure .

Q. How is the structural integrity of this compound validated in academic research?

Structural validation employs:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity.
  • IR spectroscopy : For functional group identification (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide).
  • Elemental analysis : To verify empirical formulas (e.g., C, H, N, S content).
  • HPLC : For purity assessment (>95% required for pharmacological studies) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .
  • Antitumor potential : Moderate cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines (IC₅₀: 15–50 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, heterocyclic substituents) influence bioactivity?

  • Fluorine substitution : The 3,4-difluorophenyl group enhances lipophilicity and membrane permeability, improving antifungal activity against Aspergillus spp. (MIC reduced by ~40% compared to non-fluorinated analogs) .
  • Heterocyclic core : The triazolo-thiazine scaffold increases binding affinity to fungal lanosterol 14α-demethylase (CYP51), as shown in molecular docking studies (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for simpler triazoles) .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀/MIC values often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Cellular context : Use isogenic cell lines to isolate target effects (e.g., p53 status in cytotoxicity assays).
  • Solubility effects : Pre-test compound solubility in DMSO/PBS to avoid false negatives .

Q. How is molecular docking employed to predict target interactions?

Docking studies with fungal CYP51 (PDB: 3LD6) reveal:

  • Key interactions : Hydrogen bonding between the benzamide carbonyl and Arg-96, and π-π stacking between the triazole ring and heme porphyrin.
  • Fluorine role : The 3,4-difluoro group occupies a hydrophobic pocket near Leu-321, enhancing binding stability .

Q. What strategies optimize PDE4 inhibition selectivity in related triazolo-thiadiazines?

For PDE4A inhibitors (e.g., compound 10 in ):

  • Substituent engineering : A 2,5-dimethoxyphenyl group at position 3 improves isoform selectivity (PDE4A IC₅₀: 2 nM vs. PDE4B: 120 nM).
  • Tetrahydrofuran-3-yloxy group : At position 6 reduces off-target binding to PDE3/7 .

Methodological Challenges

Q. How are SAR studies designed for triazolo-thiazine derivatives?

SAR frameworks include:

  • Library synthesis : Vary substituents at positions 3 (benzamide) and 6 (aryl/alkyl groups).
  • Biological profiling : Test against panels of enzymes (e.g., CYP51, PDE4) and cell lines.
  • Computational modeling : Use QSAR to correlate logP, polar surface area, and activity .

Q. What analytical techniques address purity challenges in scaled synthesis?

  • HPLC-DAD/MS : Detect trace impurities (e.g., unreacted intermediates) with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
  • Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) to achieve >99% purity for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.